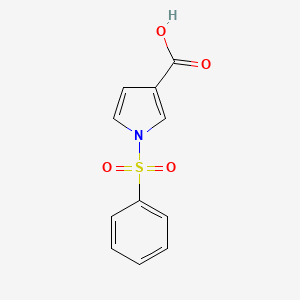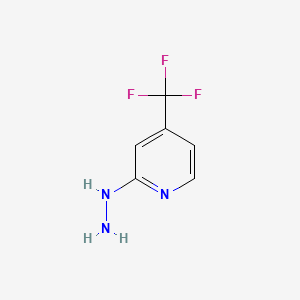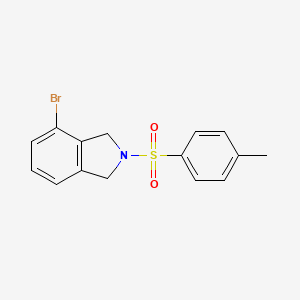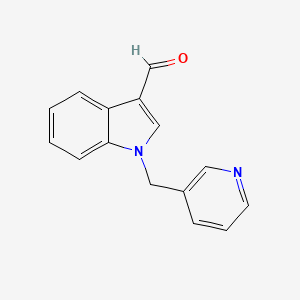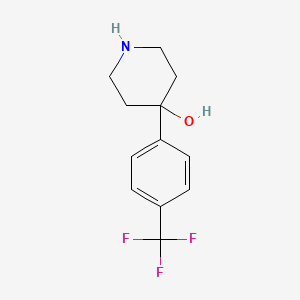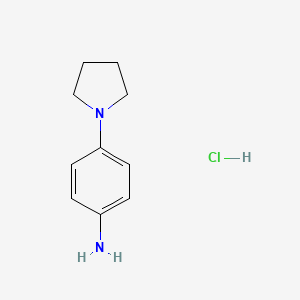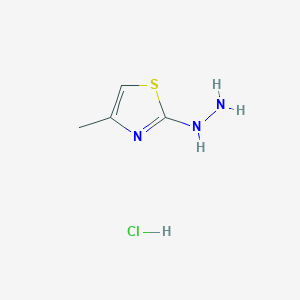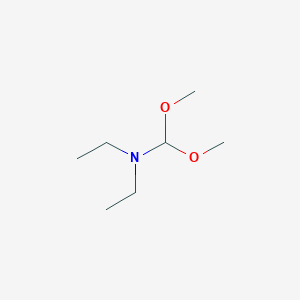
N-(Dimethoxymethyl)-N-ethylethanamine
Übersicht
Beschreibung
N-(Dimethoxymethyl)-N-ethylethanamine: is a chemical compound with the molecular formula C7H17NO2. It is a derivative of ethanamine, where the nitrogen atom is substituted with a dimethoxymethyl group and an ethyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Dimethoxymethyl)-N-ethylethanamine is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is often used in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent in various biochemical assays and experiments. It can be used to modify proteins and other biomolecules, aiding in the study of their functions and interactions .
Medicine: this compound has potential applications in medicinal chemistry. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its unique structure allows for the development of novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dimethylformamide Dimethyl Acetal Method: One common method for synthesizing N-(Dimethoxymethyl)-N-ethylethanamine involves the reaction of dimethylformamide dimethyl acetal with ethylamine.
Formaldehyde and Methanol Reaction: Another method involves the reaction of formaldehyde with methanol in the presence of ethylamine.
Industrial Production Methods: Industrial production of this compound often employs the dimethylformamide dimethyl acetal method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: this compound can participate in substitution reactions, where the dimethoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(Dimethoxymethyl)-N-ethylamine oxides.
Reduction: Reduced amines or other simpler compounds.
Substitution: Substituted derivatives with different functional groups.
Wirkmechanismus
The mechanism of action of N-(Dimethoxymethyl)-N-ethylethanamine involves its interaction with various molecular targets and pathways. The dimethoxymethyl group can undergo hydrolysis, releasing formaldehyde and methanol, which can then participate in further chemical reactions. The ethylamine moiety can interact with biological targets, such as enzymes and receptors, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
N-(Dimethoxymethyl)-N,N-dimethylmethanamine: This compound is similar in structure but has two methyl groups instead of an ethyl group.
Uniqueness: N-(Dimethoxymethyl)-N-ethylethanamine is unique due to its combination of a dimethoxymethyl group and an ethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
N-(dimethoxymethyl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-5-8(6-2)7(9-3)10-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJWXBGYXJIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508767 | |
| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-76-2 | |
| Record name | N-(Dimethoxymethyl)-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
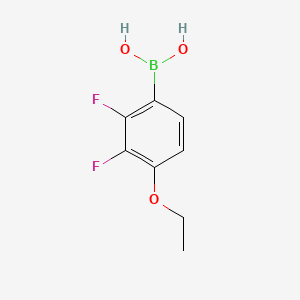
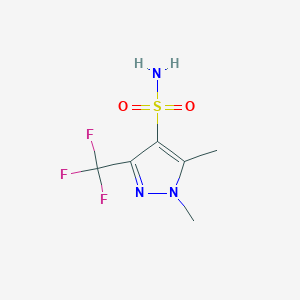
![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)
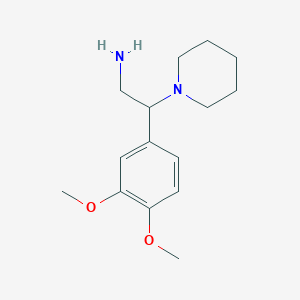
![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
